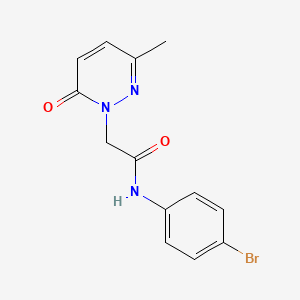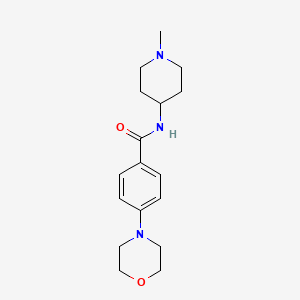
N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide, also known as FTDC, is a chemical compound that has gained attention in scientific research due to its potential pharmaceutical applications. FTDC belongs to the pyrazole family of compounds and has a unique chemical structure that makes it a promising candidate for drug development. In
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that plays a key role in the production of inflammatory mediators, and its inhibition by N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide can lead to a reduction in inflammation. The endocannabinoid system is a complex signaling system that regulates a wide range of physiological processes, including pain, inflammation, and mood. N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has been shown to interact with the endocannabinoid system by modulating the activity of cannabinoid receptors.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro and in vivo. N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has also been shown to reduce pain sensitivity in animal models of inflammatory pain. Additionally, N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be stored for long periods of time without degradation. Additionally, N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is soluble in a wide range of solvents, making it easy to work with in the lab. However, N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide also has some limitations. It is a challenging compound to synthesize, requiring expertise in organic chemistry and careful control of reaction conditions. Additionally, N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a relatively new compound, and its pharmacological properties are not fully understood.
Zukünftige Richtungen
There are several future directions for research on N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide. One area of research is the development of N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of research is the elucidation of the mechanism of action of N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide, which could lead to the development of more potent and selective compounds. Additionally, further studies are needed to determine the safety and efficacy of N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide in humans. Overall, N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a promising compound that has the potential to lead to the development of new drugs for the treatment of a wide range of diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential pharmaceutical applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has been tested in vitro and in vivo for its ability to inhibit the production of inflammatory cytokines and reduce pain sensitivity. Additionally, N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4N3O/c1-19-10(12(14,15)16)6-9(18-19)11(20)17-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYGXOLYBFDZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4464620.png)
![1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-3-piperidinecarboxamide](/img/structure/B4464626.png)

![4-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile](/img/structure/B4464636.png)
![7-(2-ethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B4464642.png)
![9-isobutyl-5-methyl-3-(4-methylphenyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B4464643.png)

![6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-3-pyridinyl-3-pyridazinamine](/img/structure/B4464654.png)

![1-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4464661.png)
![3-{[2-(1-pyrrolidinyl)-4-quinazolinyl]amino}-1-propanol](/img/structure/B4464669.png)
![4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide](/img/structure/B4464671.png)
![6-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-N-ethyl-2-methyl-4-pyrimidinamine](/img/structure/B4464677.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetamide](/img/structure/B4464702.png)